molecular formula C10H9NOS B8446017 4-Amino-2-(2-thienyl)phenol

4-Amino-2-(2-thienyl)phenol

Cat. No. B8446017
M. Wt: 191.25 g/mol
InChI Key: UHPYSQWCGLSXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(2-thienyl)phenol is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-(2-thienyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-(2-thienyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

4-amino-2-thiophen-2-ylphenol

InChI

InChI=1S/C10H9NOS/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h1-6,12H,11H2

InChI Key

UHPYSQWCGLSXEE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=CC(=C2)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3 g (13.5 mmol) of 4-nitro-2-(2-thienyl)phenol are dissolved in 40 ml ethanol and hydrogenated at 25° C. after addition of 600 mg of a palladium activated carbon catalyst (10%). The catalyst is removed by filtration after up-take of the theoretically required amount of hydrogen. After concentrating the solution in a rotary evaporator the reaction mixture is poured into 20 ml of cold diethyl ether. The precipitated product is separated from the solution by filtration and dried. 1.95 g (75% of theoretical yield) of 4-amino-2-(2-thienyl)phenol are obtained with a melting point of 130 to 132° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.